molecular formula C18H15N3O3S3 B2769773 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1021074-38-3

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2769773
CAS No.: 1021074-38-3
M. Wt: 417.52
InChI Key: FPOHPVFIYZQBKU-UHFFFAOYSA-N
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Description

“N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are considered promising scaffolds for the design of new medicines, including anticancer drugs . They possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . An efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tet

Scientific Research Applications

Antibacterial and Antitubercular Potential

One significant application of compounds related to N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is in the field of antibacterial and antitubercular research. Novel heterocyclic compounds containing a sulfonamido moiety, similar to this chemical structure, have been synthesized and tested for antibacterial activity. Several compounds in this category demonstrated high activities, suggesting potential in the development of new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013). Additionally, thiazolo[3,2-a]pyrimidine derivatives have been investigated for their in vitro antibacterial and antitubercular activities, with some compounds showing significant results (Cai et al., 2016).

Anticancer Research

Compounds bearing structural similarities to this compound have been explored for their potential as antiproliferative agents. For instance, some N,N-dimethylbenzenesulfonamide derivatives have shown promising results against the human breast cancer cell line MCF-7, suggesting their potential in anticancer research (Bashandy et al., 2014).

Herbicidal Applications

Research has also been conducted on triazolopyrimidinesulfonamide derivatives, closely related to the chemical structure , for their herbicidal activities. This research included the synthesis and evaluation of these compounds for potential use in agricultural contexts (Ren et al., 2000).

Environmental and Biological Sciences

In the realm of environmental and biological sciences, the development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols is another area where related compounds have been used. These probes have applications in detecting toxic benzenethiols and biologically active aliphatic thiols, crucial for chemical, biological, and environmental studies (Wang et al., 2012).

Molecular Docking Studies

Molecular docking studies involving sulfonamide derivatives, akin to this compound, have been performed. These studies assess binding modes and potential biological targets, often in the context of cancer research (Bashandy et al., 2014).

Tautomeric Behavior Investigation

The investigation of the tautomeric behavior of sulfonamide derivatives through spectroscopic methods provides insight into their pharmaceutical and biological activities. This research is crucial in bioorganics and medicinal chemistry (Erturk et al., 2016).

Properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S3/c1-11-12(2)19-18-21(17(11)22)15(10-26-18)13-5-3-6-14(9-13)20-27(23,24)16-7-4-8-25-16/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOHPVFIYZQBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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